

Application Notes and Protocols: Reaction of 4-Morpholinobenzaldehyde with Active Methylene Compounds

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Compound of Interest

Compound Name: **4-Morpholinobenzaldehyde**

Cat. No.: **B072404**

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Introduction

4-Morpholinobenzaldehyde is a versatile synthetic intermediate characterized by the presence of a benzaldehyde ring substituted with a morpholine moiety. This electron-donating morpholine group activates the aromatic ring, influencing the reactivity of the aldehyde and the properties of the resulting products. The reaction of **4-morpholinobenzaldehyde** with active methylene compounds, primarily through Knoevenagel condensation and related reactions, provides a straightforward route to a diverse range of compounds with significant potential in medicinal chemistry and materials science.

The products of these reactions, such as chalcones and other α,β -unsaturated derivatives, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The morpholine group often enhances the pharmacokinetic properties of these molecules, such as solubility and metabolic stability. This document provides detailed protocols for the synthesis of various derivatives from **4-morpholinobenzaldehyde** and summarizes their potential biological applications.

Key Reactions and Applications

The primary reaction of **4-morpholinobenzaldehyde** with active methylene compounds is the Knoevenagel condensation. This reaction involves the nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl group of the aldehyde, followed by a dehydration step to yield a stable α,β -unsaturated product.

Common Active Methylene Compounds:

- Malononitrile: Reacts with **4-morpholinobenzaldehyde** to produce 2-(4-morpholinobenzylidene)malononitrile, a versatile intermediate for the synthesis of various heterocyclic compounds.
- Barbituric Acid and its Derivatives: Yields 5-arylidine barbituric acid derivatives, which are investigated for their sedative, hypnotic, anticonvulsant, and anticancer activities.
- Ethyl Acetoacetate: Forms an α,β -unsaturated keto-ester, a key building block in organic synthesis.
- Acetophenone and its Derivatives: Leads to the formation of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds with well-documented and diverse biological activities.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-morpholinobenzylidene)malononitrile

This protocol describes the Knoevenagel condensation of **4-morpholinobenzaldehyde** with malononitrile.

Materials:

- **4-Morpholinobenzaldehyde**
- Malononitrile
- Ethanol
- Piperidine (catalyst)

- Distilled water
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve **4-morpholinobenzaldehyde** (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
- Add a catalytic amount of piperidine (2-3 drops) to the solution.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (typically within 1-2 hours), a precipitate will form.
- Filter the solid product and wash it with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.
- Dry the product under vacuum to obtain pure 2-(4-morpholinobenzylidene)malononitrile. A similar reaction using 4-(diphenylamino)benzaldehyde yielded the product in 95% yield[1].

Protocol 2: Synthesis of 5-(4-morpholinobenzylidene)barbituric Acid

This protocol details the reaction of **4-morpholinobenzaldehyde** with barbituric acid.

Materials:

- **4-Morpholinobenzaldehyde**
- Barbituric acid
- Ethanol or Water
- Ammonium acetate or Piperidine (catalyst)
- Standard laboratory glassware

Procedure:

- Combine **4-morpholinobenzaldehyde** (1.0 mmol) and barbituric acid (1.0 mmol) in a round-bottom flask.
- Add ethanol (15 mL) or water (15 mL) as the solvent.
- Add a catalytic amount of ammonium acetate or a few drops of piperidine.
- Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- Collect the solid product by filtration and wash it thoroughly with cold ethanol and then water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-(4-morpholinobenzylidene)barbituric acid.

Protocol 3: Synthesis of (E)-1-(Aryl)-3-(4-morpholinophenyl)prop-2-en-1-one (Chalcone)

This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones from **4-morpholinobenzaldehyde** and a substituted acetophenone.

Materials:

- **4-Morpholinobenzaldehyde**
- Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone)
- Ethanol
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (aqueous)
- Standard laboratory glassware

Procedure:

- Dissolve **4-morpholinobenzaldehyde** (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (15-20 mL) in a flask.
- Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH (e.g., 10-20%) dropwise with constant stirring.
- Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation.
- Monitor the reaction by TLC until the starting materials are consumed.
- Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product completely.
- Filter the crude chalcone, wash with plenty of water until the washings are neutral, and then dry.
- Recrystallize the product from ethanol to obtain the pure chalcone derivative.

Data Presentation

Table 1: Cytotoxicity of Chalcone Derivatives (IC50 values in μM)

Compound	Cell Line: MCF-7 (Breast Cancer)	Cell Line: A549 (Lung Cancer)	Cell Line: PC3 (Prostate Cancer)	Reference
Chalcone Analog 1	< 20 $\mu\text{g/mL}$	< 20 $\mu\text{g/mL}$	< 20 $\mu\text{g/mL}$	[2]
Chalcone Analog 2	0.028	-	-	[3]
Chalcone Analog 3	0.054	-	-	[3]

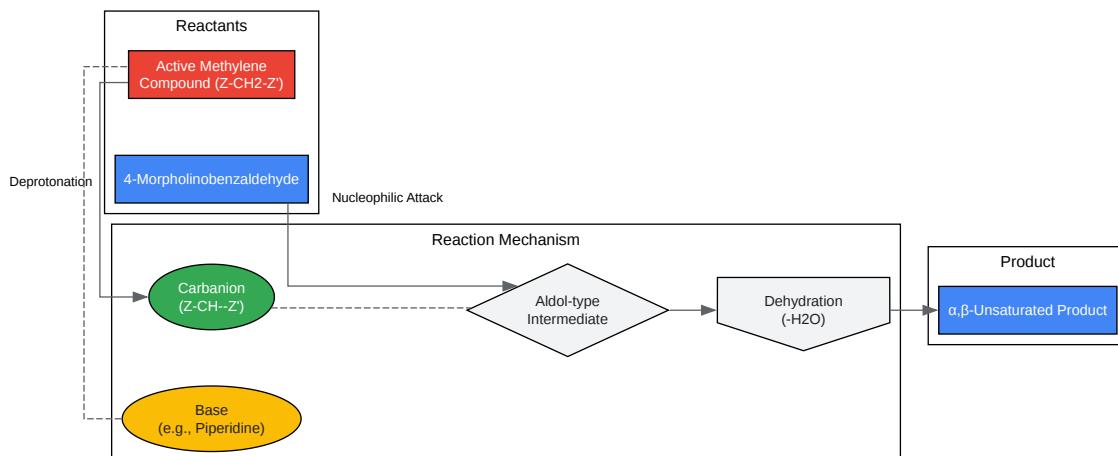
Note: The data presented is for analogous chalcone structures and indicates the potential for significant cytotoxic activity in derivatives of **4-morpholinobenzaldehyde**.

Table 2: Antimicrobial Activity of Morpholine and Barbiturate Derivatives (MIC values in $\mu\text{g/mL}$)

Compound Class	Organism: <i>Staphylococcus aureus</i>	Organism: <i>Bacillus subtilis</i>	Organism: <i>Escherichia coli</i>	Organism: <i>Pseudomonas aeruginosa</i>	Reference
Guanidine Barbiturates	1 - 16	1 - 16	4 - >256	4 - >256	[4]
Cationic Amphipathic Barbiturates	2 - 8	-	2 - 8	2 - 8	[5]
Morpholine-containing 5-arylideneimidazolones	>31.25 (as standalone)	-	-	-	[6]

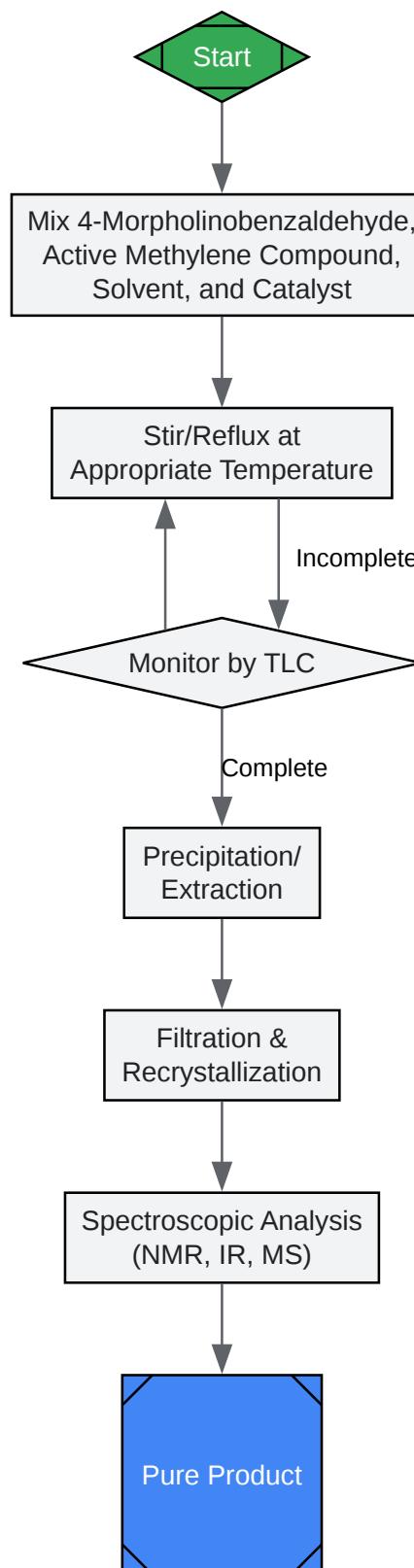
Note: This table provides a summary of the antimicrobial potential of related morpholine and barbiturate derivatives, suggesting that products from **4-morpholinobenzaldehyde** could exhibit similar activities.

Visualizations



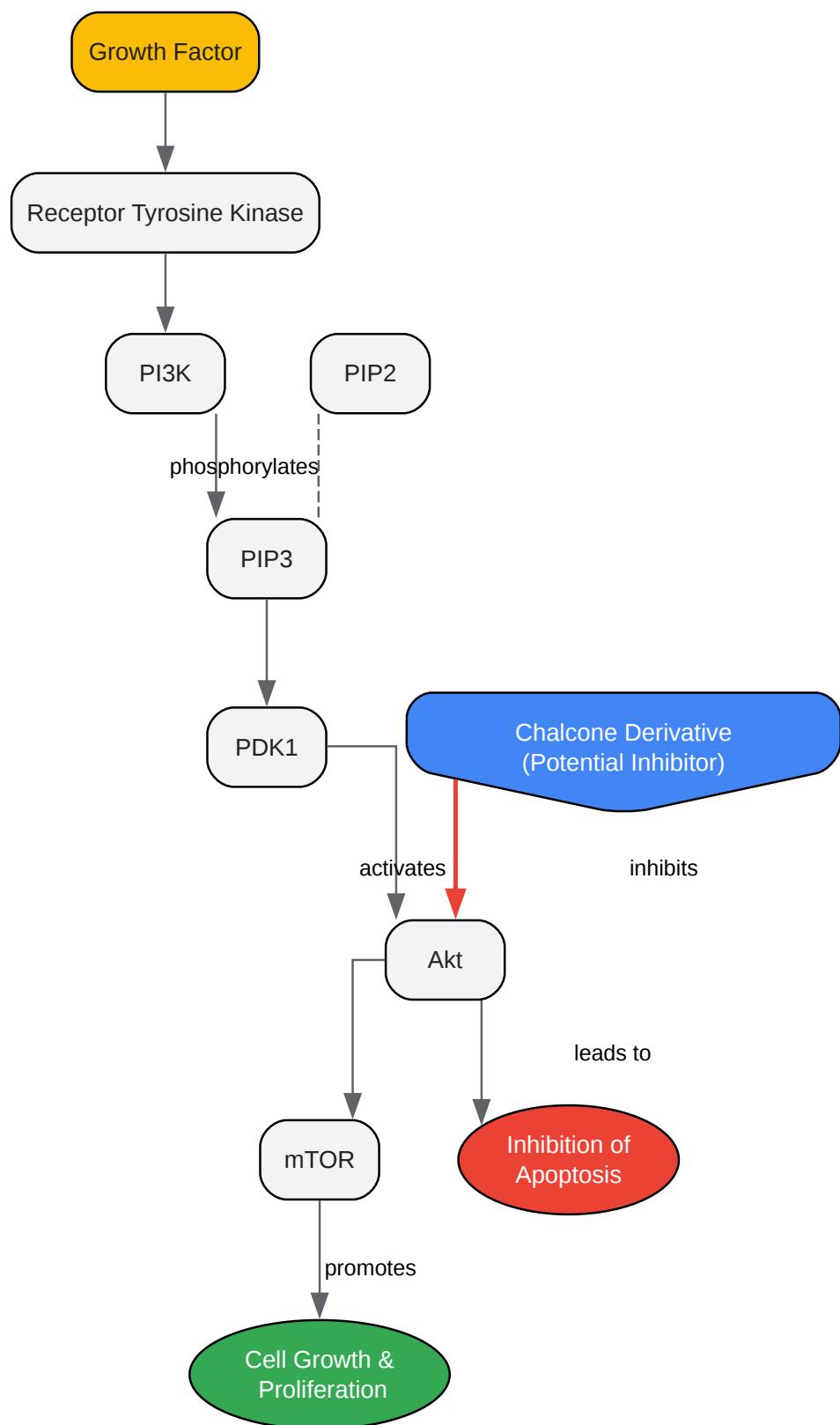
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Caption: Knoevenagel condensation mechanism.



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Caption: General experimental workflow.

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Caption: PI3K/Akt signaling pathway inhibition.

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